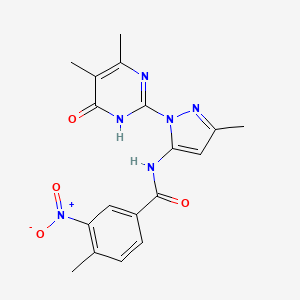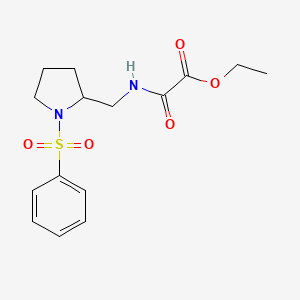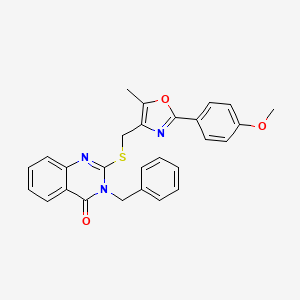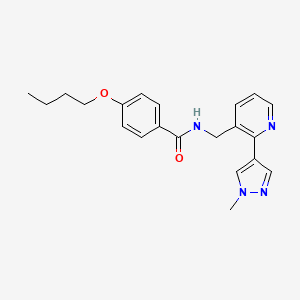![molecular formula C27H26FN3O4 B2516325 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018163-41-1](/img/structure/B2516325.png)
1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis of fluorine-bearing heterocyclic compounds, which are crucial for developing pharmaceuticals and materials due to fluorine's unique effects on bioactivity and chemical stability. For instance, studies on the synthesis of fluorinated heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones demonstrate the versatility of fluoroacrylic building blocks in organic synthesis (Shi, Wang, & Schlosser, 1996). These methodologies can be applied to synthesize compounds with similar structural features, offering insights into potential synthetic routes for the target compound.
Fluorescent Properties for Bioimaging
Compounds with hydroxymethyl groups attached to heterocycles, such as imidazo[1,2-a]pyridines and pyrimidines, have been explored for their fluorescent properties. These properties are beneficial for bioimaging and sensor applications. The influence of substituents on the luminescent properties of these compounds suggests a path for designing fluorescence-based sensors and biomarkers (Velázquez-Olvera et al., 2012).
Pharmacological Applications
The structural motif of benzimidazole, found in the target compound, is prevalent in pharmacologically active molecules. For example, optimization of phenyl-substituted benzimidazole carboxamide inhibitors for poly(ADP-ribose) polymerase (PARP) highlights the potential of such compounds in developing cancer therapeutics (Penning et al., 2010). This suggests that the target compound or its derivatives could be explored for medicinal chemistry applications, particularly as PARP inhibitors.
Material Science Applications
In material science, fluorescent properties and the ability to form specific molecular architectures are crucial for developing new materials. Compounds like the one under discussion could find applications in creating fluorescent materials or in electronics, where specific heterocyclic compounds play a role in developing organic semiconductors or light-emitting diodes (Volpi et al., 2017).
作用機序
Mode of Action
The presence of the fluorophenyl, benzimidazol, and pyrrolidinone groups could contribute to these interactions .
Pharmacokinetics
The presence of hydroxy, methoxy, and fluorophenyl groups could influence its solubility, permeability, and metabolic stability, which in turn could affect its bioavailability .
Result of Action
It is likely that its effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its ability to interact with its targets could be affected by pH. Similarly, temperature could influence its kinetic properties .
特性
IUPAC Name |
1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-34-24-11-4-5-12-25(24)35-17-21(32)16-31-23-10-3-2-9-22(23)29-27(31)18-13-26(33)30(15-18)20-8-6-7-19(28)14-20/h2-12,14,18,21,32H,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYVVYVVDLZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)

![Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2516251.png)
![N-Methyl-N-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)


![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)


